ethyl 2-cyclohexaneamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate
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Overview
Description
ethyl 2-cyclohexaneamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyclohexaneamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thioamide and α-haloketone precursors under controlled conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-cyclohexaneamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups such as halides or alkyl groups.
Scientific Research Applications
ethyl 2-cyclohexaneamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: Used in studies to understand its interaction with biological macromolecules.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-cyclohexaneamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s amide and ester groups may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl thiazole-5-carboxylate
- Methyl thieno[2,3-d]thiazole-5-carboxylate
Uniqueness
ethyl 2-cyclohexaneamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexanecarboxamido group enhances its potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 2-(cyclohexanecarbonylamino)-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S2/c1-3-21-15(20)12-9(2)11-14(22-12)18-16(23-11)17-13(19)10-7-5-4-6-8-10/h10H,3-8H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLWNRZJLRNKRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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